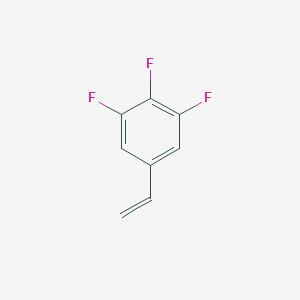

5-Ethenyl-1,2,3-trifluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZYGHMGBOZTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570153 | |

| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159294-99-2 | |

| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Fluorinated Aromatic Chemistry

The incorporation of fluorine atoms into aromatic systems significantly modifies their physicochemical properties, a central theme in organofluorine chemistry. fluorine1.ru Fluorine's high electronegativity creates strong carbon-fluorine (C-F) bonds and alters the electronic nature of the benzene (B151609) ring. This imparts several desirable characteristics to the resulting molecules and the materials derived from them.

Fluorinated aromatic compounds often exhibit enhanced thermal and chemical stability, resistance to oxidation, and altered acidity compared to their non-fluorinated counterparts. fluorine1.ru In the context of polymer science, the presence of fluorine on the monomer's aromatic ring can lead to polymers with low surface energy, poor wettability (hydrophobicity), and good dielectric properties. fluorine1.rursc.org The trifluoro-substitution pattern in 5-Ethenyl-1,2,3-trifluorobenzene is therefore expected to yield polymers with a unique combination of these characteristics, making it a target for researchers developing high-performance materials for specialized applications. fluorine1.rursc.org

Significance of the Ethenyl Functional Group in Organic Synthesis

The ethenyl group (commonly known as a vinyl group when attached to a benzene (B151609) ring, forming a styrene (B11656) derivative) is of paramount importance in polymer chemistry. Its carbon-carbon double bond serves as a reactive site for polymerization, allowing individual monomer units to link together to form long polymer chains. acs.org This process is the foundation for producing a vast array of polystyrene-based materials.

In modern polymer synthesis, the development of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has been crucial. fluorine1.ru These methods allow for the precise control of polymer molecular weight, architecture, and dispersity. fluorine1.ruresearchgate.net Fluorinated styrenes, including analogues of 5-Ethenyl-1,2,3-trifluorobenzene like 2,3,4,5,6-pentafluorostyrene, have been successfully polymerized using these controlled techniques. researchgate.netacs.org This enables the synthesis of well-defined homopolymers and, significantly, block copolymers where segments of a fluorinated polystyrene are combined with other polymers, like polystyrene, to create materials with distinct, phase-separated domains and unique surface properties. acs.org The ethenyl group on this compound is thus the key functional handle that allows it to be incorporated into these advanced polymeric structures. fluorine1.ru

Overview of Current Research Trajectories for 5 Ethenyl 1,2,3 Trifluorobenzene

The primary research trajectory for 5-Ethenyl-1,2,3-trifluorobenzene is its use as a monomer for the creation of novel fluoropolymers. fluorine1.ruresearchgate.net While specific studies focusing exclusively on this monomer are not extensively documented in mainstream literature, the research path is clearly illuminated by extensive work on analogous fluorinated styrenes. fluorine1.ruresearchgate.netresearchgate.net The overarching goal is to synthesize and characterize the resulting polymers to evaluate their potential as high-performance materials.

Key research interests in this area include:

Controlled Polymerization: Investigating the polymerization of 3,4,5-trifluorostyrene using controlled methods like ATRP and RAFT to produce homopolymers and block copolymers with precise structures. fluorine1.ruresearchgate.net

Material Properties: Characterizing the synthesized polymers to determine their fundamental properties. This includes measuring thermal stability (glass transition and decomposition temperatures), surface energy, and hydrophobicity (often by water contact angle measurements). rsc.orgacs.org

Advanced Applications: Exploring the potential use of these materials in fields where low dielectric constants, chemical resistance, and hydrophobic surfaces are required, such as in encapsulation materials for electronics or self-cleaning coatings. fluorine1.rursc.org

The research on related fluorinated styrene (B11656) monomers provides a clear indication of the expected properties and research focus for polymers derived from this compound.

Synthetic Routes to this compound and its Essential Precursors

This article delves into the established and innovative synthetic methodologies for producing this compound, a valuable compound in various chemical research and development sectors. The focus is on the strategic incorporation of the ethenyl (vinyl) group and the construction of the core 1,2,3-trifluorobenzene (B74907) structure, including its halogenated derivatives which serve as key intermediates.

Polymerization Studies of 5 Ethenyl 1,2,3 Trifluorobenzene

Living Polymerization Techniques

Living polymerization methods are advanced synthetic techniques that allow for precise control over polymer molecular weight, molecular weight distribution (polydispersity), and complex architectures. fastercapital.com These methods are characterized by the absence of irreversible chain-termination and chain-transfer steps, allowing polymer chains to grow as long as the monomer is available. tu-dresden.de

Anionic polymerization is a form of living polymerization initiated by a potent nucleophile, such as an organolithium compound (e.g., n-butyllithium). youtube.com The process involves the formation of a propagating carbanion intermediate. youtube.com This technique is particularly effective for monomers with electron-withdrawing groups, which can stabilize the negative charge of the propagating species. libretexts.org

For conjugated monomers like styrene (B11656), the anionic charge is stabilized through resonance delocalization into the aromatic ring. libretexts.org The presence of three highly electronegative fluorine atoms on the benzene (B151609) ring of 5-ethenyl-1,2,3-trifluorobenzene is expected to enhance the monomer's electrophilicity, making it a suitable candidate for anionic polymerization. The electron-withdrawing inductive effect of the fluorine atoms would further stabilize the propagating carbanion, potentially leading to a well-controlled polymerization. libretexts.org While this method has been successfully applied to styrene and its derivatives to create well-defined polymer brushes on surfaces tu-dresden.deacs.org, specific experimental studies detailing the anionic polymerization of this compound are not extensively documented in the available literature.

Controlled radical polymerization (CRP) techniques offer the advantages of living polymerization but with greater tolerance for a wider variety of functional groups and less stringent reaction conditions compared to anionic methods. sigmaaldrich.com Major CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). nih.gov

These techniques are widely used for a broad range of vinyl monomers to create polymers with predetermined molecular weights and narrow polydispersity. sigmaaldrich.com For instance, NMP has been effectively used to copolymerize α-trifluoromethylstyrenes with styrene, demonstrating the utility of CRP for incorporating fluorinated monomers into polymer chains. nih.gov Given that fluorinated styrenes and related vinyl monomers have been successfully polymerized using these methods nih.govacs.org, it is highly probable that this compound could be polymerized via CRP techniques like ATRP or RAFT to yield well-defined polymer structures.

Influence of Fluorine Substituents on Monomer Reactivity and Polymer Properties

The incorporation of fluorine into a polymer structure has profound effects on both the polymerization process and the final properties of the material. The reactivity of a monomer in copolymerization is influenced by steric effects, resonance stabilization, and the polarity of the double bond. tue.nl The strong electron-withdrawing nature of fluorine atoms in this compound affects the electron density of the vinyl group, thereby influencing its reactivity toward initiators and propagating chain ends. tue.nl

Polymers containing fluorine typically exhibit a unique combination of properties:

Low Surface Energy: Fluorinated polymers are known for their low surface energy, which translates to properties like water and oil repellency (hydrophobicity and oleophobicity). nih.govyoutube.com

Unique Electrical Properties: Fluoropolymers are often excellent insulators and possess low dielectric constants. nih.gov

The resulting poly(this compound) would be classified as a side-chain fluorinated polymer, where the fluorinated moieties are pendant to a non-fluorinated hydrocarbon backbone. fluoropolymers.eunih.govoecd.org This structure provides the surface properties associated with fluorine while maintaining the mechanical characteristics of the polymer backbone. fluoropolymers.eu

Synthesis of Homopolymers and Copolymers

The synthesis of both homopolymers (containing a single type of repeating monomer unit) and copolymers (containing two or more different monomer units) allows for the creation of materials with a wide range of properties.

While specific studies on the homopolymerization of this compound are limited, insights can be drawn from related systems. Free radical polymerization is a common method for synthesizing fluoropolymers. fastercapital.com For example, research on the copolymerization of various fluorinated monomers demonstrates the feasibility of incorporating such units into polymer chains. researchgate.net

Copolymerization of this compound with common non-fluorinated monomers like styrene or acrylates could be used to tailor the final properties of the polymer. The choice of comonomer is critical, as the reactivity ratios of the two monomers determine the resulting copolymer structure (e.g., alternating, blocky, or random). nsf.gov

A study on the radical copolymerization of various trifluoro-substituted isopropyl 2-cyano-3-phenyl-2-propenoates (ICPA) with vinyl benzene (styrene) provides a relevant analogue. researchgate.net In this research, copolymers were successfully formed, and their composition was analyzed to understand the relative reactivity of the monomers. researchgate.net The data from this study illustrates how trifluorinated monomers can be incorporated into a polymer backbone alongside a conventional monomer. researchgate.net

Table 1: Radical Copolymerization of Trifluoro-Substituted Monomers (R) with Vinyl Benzene (VB) Data adapted from a study on analogous trifluoro-substituted propenoates. researchgate.net

| R (Fluorinated Monomer Substituent) | N (wt%) in Copolymer | VB in Copolymer (mol%) | Fluorinated Monomer in Copolymer (mol%) | Molecular Weight (kD) |

| 2,3,4-Trifluoro | 2.21 | 77.8 | 22.2 | 61 |

| 2,4,5-Trifluoro | 2.03 | 81.2 | 19.8 | 59 |

| 2,4,6-Trifluoro | 1.85 | 82.4 | 17.6 | 58 |

| 3,4,5-Trifluoro | 2.19 | 78.1 | 21.9 | 60 |

This data demonstrates that significant amounts of trifluorinated monomers can be incorporated into copolymers with vinyl benzene, yielding materials with substantial molecular weights. researchgate.net

Tailoring Polymer Architectures and Microstructures

The ability to control polymerization at a molecular level allows for the design of complex polymer architectures beyond simple linear chains. Living and controlled polymerization techniques are essential tools for this purpose. fastercapital.comsigmaaldrich.com By employing these methods with a monomer like this compound, various advanced structures could potentially be synthesized.

Possible architectures include:

Block Copolymers: Comprising long sequences (blocks) of one monomer followed by a block of another. For example, a block copolymer of styrene and this compound could be created to combine the properties of both segments.

Graft Copolymers: Where chains of one polymer are grown from the backbone of another.

Star Polymers: Multiple polymer chains radiating from a central core. sigmaaldrich.com

These architectures are achievable using techniques like ATRP, which has been used to create a vast library of polymers with diverse shapes and compositions. sigmaaldrich.comcmu.edu The specific arrangement of the trifluorophenyl groups along the polymer chain (microstructure), such as tacticity, could also be influenced by the polymerization conditions and potentially controlled to fine-tune the material's bulk properties.

Advanced Characterization and Computational Studies

Spectroscopic Analysis Methodologies

Comprehensive spectroscopic data for 5-Ethenyl-1,2,3-trifluorobenzene is not extensively available in the public domain. The following sections detail the expected methodologies for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinyl group protons (-CH=CH₂) and the aromatic protons. The vinyl protons would likely appear as a complex multiplet system due to geminal, cis, and trans couplings. The aromatic region would display signals for the two protons on the trifluorinated benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the fluorine and ethenyl substituents.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon environments in the molecule. Distinct signals would be expected for the two carbons of the ethenyl group and the six carbons of the benzene ring. The carbon signals of the ring would show characteristic C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms on the benzene ring. For a 1,2,3-trifluoro substitution pattern, a complex set of multiplets would be anticipated due to F-F and F-H couplings.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak would confirm the compound's elemental composition. Fragmentation analysis could reveal the loss of the ethenyl group or fluorine atoms, providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

C-H stretching from the vinyl and aromatic groups.

C=C stretching of the vinyl group and the aromatic ring.

Strong C-F stretching vibrations, characteristic of fluorinated aromatic compounds.

Out-of-plane C-H bending (wagging) vibrations.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy would complement IR spectroscopy by providing information on the vibrational modes of the molecule. The C=C stretching of the ethenyl group and the symmetric breathing mode of the aromatic ring are typically strong in Raman spectra.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional molecular structure. This technique would determine precise bond lengths, bond angles, and the planarity of the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice, offering insights into intermolecular interactions such as C-H···F hydrogen bonds and π-π stacking, which are common in fluorinated aromatic compounds.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry, particularly using methods like Density Functional Theory (DFT), would be a powerful tool to predict the properties of this compound. These calculations can provide:

Optimized molecular geometry.

Predicted NMR chemical shifts and coupling constants.

Calculated IR and Raman vibrational frequencies and intensities.

Electronic properties such as the molecular electrostatic potential surface, which can help in understanding intermolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for studying the electronic structure of molecules. youtube.comyoutube.com DFT methods calculate the total energy of a system based on its electron density, which is a function of spatial coordinates, rather than the complex many-electron wavefunction. youtube.comyoutube.com This approach allows for the prediction of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and parameters related to reactivity.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate key aspects of its electronic character. researchgate.netresearchgate.net These calculations can predict geometric parameters (bond lengths and angles) that are expected to be in close agreement with experimental values. researchgate.net

Key electronic properties derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (ESP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. researchgate.net

Ab Initio Quantum Chemical Methods for Mechanistic Elucidation

Ab initio (Latin for "from the beginning") quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters derived from experimental data. wikipedia.orgchemeurope.com These methods are based solely on fundamental physical constants. wikipedia.org They include the Hartree-Fock (HF) method as the simplest approximation, and more sophisticated post-Hartree-Fock methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory. chemeurope.comnih.gov

For elucidating complex reaction mechanisms, such as the polymerization of this compound or its degradation pathways, high-level ab initio methods are invaluable. researchgate.netcapes.gov.br While DFT is often sufficient, certain reactions, particularly those involving significant changes in electron correlation, radicals, or excited states, may require more rigorous approaches. researchgate.net Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for calculating accurate energies for small to medium-sized molecules. nih.gov

For studying photochemical reactions or systems with significant multi-reference character (where a single electronic configuration is insufficient for a proper description), methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed. nih.govresearchgate.net These methods can accurately model the potential energy surfaces of excited states and locate conical intersections, which are critical for understanding reaction pathways that are initiated by light.

Modeling of Reaction Transition States and Intermediates

Chemical reactions proceed from reactants to products through one or more high-energy transition states and may involve the formation of relatively stable intermediates. solubilityofthings.comyoutube.com A transition state is a transient configuration at the highest point of an energy barrier along a reaction pathway, where bonds are partially broken and formed. solubilityofthings.com Intermediates, in contrast, are distinct molecular species that exist in local energy minima between transition states. solubilityofthings.com

Modeling these transient species is crucial for understanding reaction kinetics and mechanisms. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate. Computational methods are essential for this purpose, as transition states are extremely short-lived and generally cannot be observed experimentally. arxiv.org

For this compound, computational modeling can map out the energy profile for reactions such as electrophilic addition to the vinyl group or nucleophilic aromatic substitution. Algorithms like the growing string method or nudged elastic band (NEB) method are used to locate the minimum energy path between reactants and products and to identify the precise geometry and energy of the transition state(s). nih.gov This allows for a detailed, step-by-step understanding of the reaction mechanism, including the identification of the rate-determining step.

Figure 1: Hypothetical reaction coordinate diagram for the electrophilic addition of HBr to this compound, illustrating reactants, transition states (TS), a carbocation intermediate, and the final product. The relative energies are conceptual.

Simulation of Noncovalent Interactions (e.g., π-Stacking, Halogen Bonding)

Noncovalent interactions are critical in determining the condensed-phase properties of molecules, including their crystal packing, boiling points, and interactions in biological systems. nih.gov For fluorinated aromatic compounds like this compound, the key noncovalent forces include van der Waals forces, dipole-dipole interactions, C–H···F interactions, and π-stacking.

The presence of highly electronegative fluorine atoms significantly alters the nature of these interactions compared to non-fluorinated analogues. The introduction of fluorine can disrupt the traditional π–π stacking that is often a dominant interaction in aromatic systems. rsc.org This disruption occurs because the fluorine atoms withdraw electron density, reducing the quadrupole moment of the aromatic ring and potentially leading to less favorable face-to-face stacking. rsc.org However, this can be compensated by an increase in edge-to-face or offset stacking arrangements. rsc.org

In the crystal structure of the closely related 1,2,3-trifluorobenzene (B74907), the packing is influenced by a combination of weak C–H···F hydrogen bonds and π–π stacking interactions. researchgate.net These C–H···F interactions, while weak and poorly directional, contribute to the formation of tapes and sheets within the crystal lattice. researchgate.net The π–π stacking in 1,2,3-trifluorobenzene was observed with a centroid–centroid distance of 3.6362 (14) Å. researchgate.net Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophile, may also play a role, particularly in interactions with other molecules. nih.govmdpi.com Computational studies can quantify the strength of these individual interactions, providing a detailed picture of the forces governing the supramolecular assembly. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.govnih.gov The fundamental principle is that the properties of a chemical are determined by its molecular structure. nih.gov A QSPR model consists of a mathematical equation that relates one or more calculated molecular descriptors (the independent variables) to an observed property (the dependent variable). acs.org

For a novel compound like this compound, QSPR can be a powerful tool for predictive design. For example, if this monomer were to be used in polymer synthesis, QSPR models could predict key properties of the resulting polymer, such as its glass transition temperature (Tg), refractive index, or dielectric constant.

The process involves:

Data Set Collection: Gathering experimental data for a range of compounds related to the target property.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be constitutional, topological, geometric, or quantum-chemical in nature.

Variable Selection: Using statistical methods, such as genetic algorithms, to select the most relevant descriptors that have a causal link to the property of interest. nih.gov

Model Development: Building a mathematical relationship, often using Multiple Linear Regression (MLR) or machine learning algorithms. rsc.org

Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques. rsc.org

A hypothetical QSPR model for the refractive index of fluorinated polystyrene derivatives might take a form like:

Refractive Index = c₀ + c₁(Polarizability) - c₂(C-F bond count) + c₃(Molecular Weight)*

In this model, the negative coefficient for the C-F bond count would reflect that the presence of fluorine tends to lower the refractive index due to the low electronic polarizability of the C-F bond. acs.org Such models enable the rapid screening of virtual compounds and the rational design of new materials with optimized properties. nih.gov

Applications and Functional Derivatization of this compound: A Review of Current Research

The ethenyl (vinyl) group serves as a versatile handle for a multitude of organic reactions, including polymerization, cycloadditions, and cross-coupling reactions. This functionality, in theory, allows for the incorporation of the 1,2,3-trifluorobenzene moiety into larger, more complex molecular architectures. The trifluorobenzene unit itself is of interest due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, altered electronic properties, and the potential for specific interactions with biological targets.

Despite these promising characteristics, a thorough search of scientific databases and chemical literature did not yield specific studies detailing the use of this compound in the following areas outlined in the initial request:

Applications and Functional Derivatization of 5 Ethenyl 1,2,3 Trifluorobenzene

Medicinal Chemistry Applications:There is a lack of published research on the direct application of 5-Ethenyl-1,2,3-trifluorobenzene in medicinal chemistry. Consequently, no information was found regarding its use in the design and synthesis of novel therapeutic agents, the exploration of its biological activities such as enzyme inhibition or antimicrobial effects, or studies demonstrating enhanced binding affinity to biological targets as a result of its trifluorination.

It is possible that research involving this compound is nascent, proprietary, or has not yet been published in publicly accessible sources. Therefore, a detailed article on its specific applications and functional derivatization, as per the requested outline, cannot be generated at this time due to the absence of sufficient scientific data.

Considerations for Metabolic Stability and Bioavailability in Drug Design

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability and bioavailability. nih.govyoutube.comnih.govacs.org While specific research on the metabolic profile of this compound is not extensively documented in publicly available literature, the principles of fluorine chemistry in drug design allow for informed predictions regarding its potential impact.

Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family. acs.org The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism. youtube.com By strategically placing fluorine atoms on a molecule, as in the trifluorinated benzene (B151609) ring of this compound, metabolic "soft spots" can be blocked, preventing or slowing down enzymatic degradation. acs.org This can lead to a longer half-life and improved metabolic stability of a potential drug molecule incorporating this fragment. nih.govyoutube.com

The substitution pattern of the fluorine atoms on the aromatic ring is a critical determinant of the molecule's metabolic fate. The 1,2,3-trifluorobenzene (B74907) substitution pattern creates a unique electronic environment that can influence the reactivity of the ethenyl group and the aromatic ring itself.

Materials Science Applications

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds like this compound valuable in materials science.

Development of Fluorinated Polymers with Tunable Properties

While specific polymerization studies of this compound are not widely reported, the polymerization of other fluorinated styrenes provides insight into its potential. Fluorinated styrenes are known to undergo polymerization to form fluoropolymers with a range of desirable properties. researchgate.net20.210.105acs.org These polymers often exhibit high thermal stability, chemical inertness, and low dielectric constants.

The incorporation of a trifluorostyrene (B1584497) monomer like this compound into a polymer backbone can be used to precisely tune the material's properties. The number and position of the fluorine atoms on the benzene ring influence the polymer's refractive index, surface energy, and gas permeability. This tunability is highly sought after for creating specialty polymers for advanced applications.

Below is a table illustrating the general impact of fluorination on polymer properties, which would be applicable to polymers derived from this compound.

| Property | Impact of Fluorination | Rationale |

| Thermal Stability | Increased | High strength of the C-F bond. |

| Chemical Resistance | Increased | High strength and inertness of the C-F bond. |

| Surface Energy | Decreased | Low polarizability of the C-F bond leads to weak intermolecular forces. |

| Refractive Index | Decreased | Low polarizability of the C-F bond. |

| Dielectric Constant | Decreased | Low polarizability of the C-F bond. |

| Gas Permeability | Increased | Disruption of polymer chain packing, creating more free volume. |

Application in Liquid Crystal Technology

A significant application of this compound is in the formulation of liquid crystal (LC) mixtures. researchgate.netrsc.orgrsc.orgcapes.gov.bracs.org The incorporation of fluorinated compounds is a key strategy for optimizing the properties of LC materials for display applications. researchgate.netrsc.orgrsc.orgcapes.gov.br

The ethenyl group provides a reactive site for polymerization, allowing the formation of polymer-stabilized liquid crystals (PSLCs). In PSLCs, a small amount of a reactive monomer, such as this compound, is mixed with the host liquid crystal and then polymerized in situ. The resulting polymer network can improve the switching speed and viewing angle of the display.

The table below summarizes the key properties of fluorinated compounds relevant to their use in liquid crystal displays.

| Property | Desired Characteristic for LCDs | Role of Fluorinated Compounds like this compound |

| Dielectric Anisotropy (Δε) | High and positive | The strong C-F bond dipoles can significantly increase Δε. |

| Birefringence (Δn) | Optimized for the specific display mode | Fluorination can be used to tune the refractive indices and thus Δn. |

| Viscosity | Low | Lower viscosity allows for faster switching times. The effect of fluorination can vary. |

| Chemical and Thermal Stability | High | The strong C-F bond imparts excellent stability. |

| UV Stability | High | Important for the longevity of the display. |

Use in Optoelectronic Materials (e.g., OLEDs)

While direct evidence for the use of this compound in Organic Light-Emitting Diodes (OLEDs) is limited, the properties of fluorinated polymers suggest their potential in this area. acs.orgyoutube.comresearchgate.net The introduction of fluorine into the organic materials used in OLEDs can have several beneficial effects.

Fluorination can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. acs.org This can improve the injection and transport of charge carriers (holes and electrons) within the OLED stack, leading to higher efficiency and lower operating voltages.

Furthermore, the thermal stability and morphological stability of the organic layers are crucial for the long-term performance and lifetime of OLEDs. Fluorinated polymers often exhibit enhanced stability, which could translate to more robust and longer-lasting devices. acs.org The ethenyl group of this compound offers the potential for creating cross-linked, insoluble layers, which is advantageous in the fabrication of multi-layer OLED structures.

Fabrication of Advanced Coatings and Functional Surfaces

The incorporation of fluorinated monomers like trifluorostyrenes into polymers is a well-established method for creating advanced coatings with low surface energy. nih.gov This low surface energy imparts hydrophobicity and oleophobicity, leading to surfaces that are water-repellent, oil-repellent, and easy to clean. While specific studies on this compound for coatings are not prominent, the principles apply.

Polymers containing fluorinated styrenes can be used to create anti-fouling and anti-graffiti coatings. The non-stick nature of these surfaces prevents the adhesion of dirt, ice, and biological organisms. The high stability of the C-F bond also provides excellent resistance to weathering, UV radiation, and chemical attack, making these coatings suitable for harsh environments.

Agrochemical Development

The introduction of fluorine-containing groups is a prevalent strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. youtube.comnih.govresearchgate.netccspublishing.org.cnnumberanalytics.combohrium.com Although there is no specific publicly available information on the use of this compound in agrochemical development, its structural motifs are relevant to this field.

Fluorination can enhance the biological activity of a pesticide by modifying its binding affinity to the target enzyme or receptor. researchgate.netccspublishing.org.cn It can also improve the compound's metabolic stability in the target pest and in the environment, leading to a longer duration of action. youtube.com Furthermore, altering the lipophilicity through fluorination can affect the uptake and transport of the agrochemical within the plant or insect. researchgate.net The trifluorinated phenyl group is a common feature in many successful agrochemicals. The ethenyl group could serve as a handle for further chemical modification to create a range of active compounds.

Challenges and Future Research Directions

Advancements in Stereoselective Synthesis of 5-Ethenyl-1,2,3-trifluorobenzene Derivatives

A significant frontier in the synthesis of derivatives of this compound is the control of stereochemistry. The development of stereoselective synthesis methods is crucial for producing chiral derivatives with specific three-dimensional arrangements. These chiral molecules are of paramount importance in pharmaceutical development and advanced materials, where specific stereoisomers can exhibit dramatically different biological activities or physical properties. Future research will likely focus on the design and implementation of chiral catalysts and auxiliaries that can direct the formation of specific enantiomers or diastereomers during the synthesis process. Success in this area would unlock the potential to create highly specialized polymers and pharmacologically active compounds.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Current synthetic routes to fluorinated styrenes often rely on established, but sometimes inefficient, catalytic systems. A key challenge is achieving high reactivity and selectivity under mild conditions. For instance, the synthesis of the precursor, 5-ethynyl-1,2,3-trifluorobenzene, may involve the use of a base like potassium carbonate in methanol. researchgate.net Future research is intensely focused on discovering and developing novel catalytic systems. This includes exploring transition-metal catalysts, organocatalysts, and enzymatic catalysts that can offer improved yields, reduced reaction times, and greater functional group tolerance. For example, advancements in palladium-catalyzed cross-coupling reactions could enable more direct and efficient routes to the target molecule. researchgate.net The goal is to create more robust and economically viable processes for the production of this compound and its analogues. sigmaaldrich.com

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a major opportunity for the production of this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. syrris.comresearchgate.net Automated flow chemistry platforms can significantly accelerate the optimization of reaction conditions and enable the rapid generation of libraries of derivatives for screening purposes. syrris.comskku.edu These systems allow for high-throughput experimentation by running multiple reactions with various reagents and conditions simultaneously. labmanager.com The integration of online analytics, such as HPLC/MS, can provide real-time data, allowing for rapid optimization and a more efficient "design-synthesis-test" cycle. researchgate.netskku.edu This approach reduces material consumption and waste, making the synthesis process more efficient. skku.edu

Predictive Computational Design for Tailored Properties and Applications

Computational chemistry and molecular modeling are poised to play a transformative role in the design of new this compound derivatives. By using computational tools, researchers can predict the physicochemical properties, reactivity, and potential applications of novel compounds before they are synthesized in the lab. This "in silico" design process can significantly reduce the time and cost associated with experimental research and development. For example, quantum chemical calculations can elucidate the electronic structure and predict the reactivity of the molecule, guiding the design of derivatives with tailored optical, electronic, or biological properties for use in advanced materials or as pharmaceutical intermediates. chemimpex.com

Expansion into Emerging Areas of Chemical Biology and Material Science

The unique structure of this compound makes it a highly attractive building block for new materials and biologically active molecules. The polymerizable ethenyl group allows for its incorporation into fluorinated polymers, which are known for their exceptional thermal stability and chemical resistance. chemimpex.com These materials could find applications in electronics, coatings, and membranes. In chemical biology, the trifluorophenyl group can serve as a useful probe for studying biological systems, while the alkyne precursor (5-ethynyl-1,2,3-trifluorobenzene) can participate in "click chemistry" reactions for bioconjugation. tcichemicals.com Future research will explore the synthesis of novel polymers, functional materials, and bioactive compounds derived from this versatile molecule, potentially leading to breakthroughs in fields ranging from drug discovery to advanced electronics. chemimpex.com

Data Tables

Table 1: Summary of

| Section | Challenge | Future Research Direction |

|---|---|---|

| 7.1 | Lack of methods for controlling stereochemistry in derivatives. | Development of chiral catalysts and auxiliaries for stereoselective synthesis. |

| 7.2 | Need for more efficient and selective synthesis methods. | Exploration of novel transition-metal, organo-, and enzymatic catalytic systems. sigmaaldrich.com |

| 7.3 | Limitations of traditional batch synthesis for optimization and scale-up. | Integration of automated flow chemistry for high-throughput synthesis and library generation. syrris.comskku.edu |

| 7.4 | Environmental impact of current synthetic routes. | Application of green chemistry principles, such as using safer solvents and energy-efficient methods. nih.gov |

| 7.5 | Time-consuming experimental approach to discovering new derivatives. | Use of predictive computational modeling to design molecules with tailored properties. |

| 7.6 | Untapped potential in advanced applications. | Synthesis of novel polymers and bioactive compounds for material science and chemical biology. chemimpex.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Ethynyl-1,2,3-trifluorobenzene |

| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene |

| 1,2,3-Trifluorobenzene (B74907) |

| Potassium carbonate |

Q & A

Q. What are the standard synthetic routes for preparing 5-Ethenyl-1,2,3-trifluorobenzene, and what challenges arise during functionalization?

- Methodological Answer : A typical synthesis begins with a fluorinated benzene precursor, such as 1,2,3-trifluorobenzene, followed by ethenyl group introduction via palladium-catalyzed cross-coupling (e.g., Heck reaction) or electrophilic substitution. Key challenges include controlling regioselectivity due to competing fluorination effects and avoiding overhalogenation. Intermediate purification often requires column chromatography under inert conditions to prevent decomposition of fluorinated intermediates .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 19F NMR : Critical for identifying fluorination patterns and confirming substitution positions. Chemical shifts typically range between -110 to -160 ppm for aromatic fluorines, with splitting patterns indicating adjacent protons or fluorines .

- Mass Spectrometry (EI-MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, particularly for distinguishing isomers. NIST-standardized libraries assist in peak assignment .

- IR Spectroscopy : C-F stretching vibrations (1000–1400 cm⁻¹) and ethenyl C=C stretches (~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in 19F NMR chemical shift assignments for polyfluorinated benzene derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, temperature, or competing electronic interactions (e.g., hyperconjugation with the ethenyl group). To address this:

- Use computational tools (DFT calculations) to predict shifts and compare with experimental data.

- Cross-validate with X-ray crystallography to confirm spatial arrangements of substituents .

- Reference analogous compounds (e.g., 2-(trifluoromethyl)styrene) to establish baseline trends .

Q. What experimental design strategies optimize regioselective fluorination in benzene derivatives like this compound?

- Methodological Answer :

- Catalyst Selection : Palladium or copper catalysts with chelating ligands (e.g., bipyridine) enhance selectivity by stabilizing transition states .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C minimize side reactions.

- Directing Groups : Temporary protection of reactive sites (e.g., using silyl ethers) guides fluorination to desired positions .

Q. How do steric and electronic effects of the ethenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The ethenyl group acts as an electron-withdrawing substituent, deactivating the ring toward electrophilic attack but enhancing stability in radical reactions. Steric hindrance from trifluoromethyl groups can slow coupling kinetics. Mitigation strategies include:

- Using bulky ligands (e.g., BrettPhos) to reduce steric clashes.

- Employing microwave-assisted synthesis to accelerate slow reactions .

Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing inconsistent yields in fluorinated compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Multi-variable analysis (e.g., ANOVA) identifies critical factors (e.g., reagent stoichiometry, temperature).

- Controlled Replicates : Conduct triplicate runs to distinguish systematic errors from random variability.

- In Situ Monitoring : Techniques like ReactIR track intermediate formation and side reactions in real time .

Safety and Handling Protocols

Q. What are the critical safety considerations when handling fluorinated aromatic compounds in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.